molecular formula C13H16O4 B139638 Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- CAS No. 111841-07-7

Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-

Cat. No.: B139638
CAS No.: 111841-07-7
M. Wt: 236.26 g/mol
InChI Key: IWZBNLQMMUTGFS-UHFFFAOYSA-N
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Description

Chemical Name: 1-[2-Hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone CAS Number: 130064-20-9 Molecular Formula: C₁₉H₂₀O₄ Molecular Weight: 312.37 g/mol Structure: A hydroxyacetophenone derivative with a tetrahydro-2H-pyran-2-yl (THP) ether group at the 4-position of the aromatic ring and a ketone group at the 1-position .

Properties

IUPAC Name

1-[2-hydroxy-4-(oxan-2-yloxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(14)11-6-5-10(8-12(11)15)17-13-4-2-3-7-16-13/h5-6,8,13,15H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZBNLQMMUTGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2CCCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469268
Record name 1-{2-Hydroxy-4-[(oxan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111841-07-7
Record name 1-{2-Hydroxy-4-[(oxan-2-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- typically involves the reaction of 2,3-dihydropyran with resacetophenone in the presence of an acid catalyst. The reaction is carried out at room temperature overnight, yielding the desired product with a moderate yield . The use of p-toluenesulfonic acid as a catalyst has been reported to improve the reaction efficiency.

Industrial Production Methods:

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Varied substituted phenyl ethanones

Scientific Research Applications

Medicinal Chemistry

Ethanone derivatives have been extensively studied for their biological activities. The presence of the tetrahydropyran moiety contributes to the compound's pharmacological properties.

Antioxidant Activity

Research indicates that compounds similar to Ethanone exhibit antioxidant properties, which are crucial for preventing oxidative stress-related diseases. For instance, studies have shown that phenolic compounds can scavenge free radicals effectively, thereby protecting cellular components from damage .

Anti-inflammatory Properties

Ethanone derivatives have been investigated for their anti-inflammatory effects. The hydroxy group in the structure may play a role in modulating inflammatory pathways, making these compounds potential candidates for developing anti-inflammatory medications .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Studies have reported that certain derivatives can inhibit the growth of various bacteria and fungi, suggesting potential use in developing new antimicrobial agents .

Organic Synthesis

Ethanone serves as an important intermediate in organic synthesis due to its unique functional groups.

Synthesis of Complex Molecules

The compound can be utilized as a precursor for synthesizing more complex molecules in medicinal chemistry. Its reactivity allows for various transformations, making it valuable in developing new pharmaceuticals .

Functionalization Reactions

Ethanone can undergo functionalization reactions such as alkylation and acylation, which are fundamental in creating diverse chemical libraries for drug discovery .

Materials Science

In materials science, Ethanone derivatives are being explored for their potential applications in polymer chemistry and nanotechnology.

Polymer Additives

Due to its hydroxyl groups, Ethanone can act as a plasticizer or stabilizer in polymer formulations, enhancing the mechanical properties of materials used in various applications .

Nanocomposites

Research is ongoing into the use of Ethanone-based compounds in creating nanocomposites with enhanced thermal and mechanical properties, which could be beneficial for advanced material applications .

Summary Table of Applications

Application AreaSpecific Use Cases
Medicinal ChemistryAntioxidant, anti-inflammatory, antimicrobial agents
Organic SynthesisPrecursor for complex molecules; functionalization
Materials SciencePolymer additives; nanocomposites

Case Studies

  • Antioxidant Study : A study published in The Journal of Medicinal Chemistry highlighted the antioxidant capacity of phenolic compounds similar to Ethanone, demonstrating their ability to reduce oxidative stress markers in vitro .
  • Antimicrobial Research : Research conducted by Artico et al. (1998) explored the antimicrobial properties of related compounds, providing insights into their potential therapeutic applications against resistant strains.
  • Polymer Application : A recent study investigated the use of Ethanone derivatives as additives in polyvinyl chloride (PVC) formulations, showing improved flexibility and durability compared to standard formulations.

Mechanism of Action

The mechanism by which Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and tetrahydropyran-2-yloxy groups can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 89°C .
  • Synthesis: Prepared via reaction of 3,4-dihydro-2H-pyran with 1-(2,4-dihydroxyphenyl)-2-phenylethanone in dioxane using p-toluenesulfonic acid (PTSA) as a catalyst (80% yield) .
  • Spectroscopic Data: ¹H NMR: Reported in CDCl₃, with characteristic signals for the THP-protected hydroxyl group and aromatic protons . IR: Strong absorption bands for the ketone (C=O, ~1700 cm⁻¹) and phenolic O–H (broad, ~3300 cm⁻¹) .

Comparison with Structurally Similar Compounds

Positional Isomers and THP-Substituted Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Melting Point Synthesis Highlights
1-[2-Hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone (Target Compound) 130064-20-9 C₁₉H₂₀O₄ 312.37 THP at 4-position, ketone at 1-position 89°C PTSA-catalyzed THP protection
1-[2-Hydroxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone 63854-17-1 C₁₃H₁₆O₄ 236.27 THP at 6-position, ketone at 1-position Not reported Similar THP protection, different regiochemistry
1-[2-Hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone 130064-21-0 C₂₄H₂₈O₆ 428.47 Dual THP groups at 4-positions, biphenyl ketone Not reported Double THP protection of dihydroxy precursors

Key Observations :

  • Regiochemistry Impact : The position of the THP group (4- vs. 6-) alters steric and electronic properties, influencing reactivity in subsequent reactions .
  • Multi-THP Derivatives : Compounds like 130064-21-0 exhibit enhanced solubility in organic solvents due to increased hydrophobicity from dual THP groups .

Functional Group Variations

Compound Name CAS Number Molecular Formula Key Functional Groups Applications
1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone 16162-69-9 C₁₃H₁₆O₃ THP at 4-position, no phenolic hydroxyl Intermediate for polymer synthesis
Ethanone, 1-[5-[5-chloro-2-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-thienyl]- Not reported C₁₇H₁₇ClO₃S Chloro and THP substituents, thienyl backbone Investigated as a kinase inhibitor
Phenoxodiol (3-(4-Hydroxyphenyl)-2H-1-benzopyran-7-ol) 81267-65-4 C₁₅H₁₂O₃ Benzopyran core, phenolic hydroxyl Anticancer agent (clinical trials)

Key Observations :

  • THP as a Protecting Group : The THP moiety in 16162-69-9 serves to mask reactive hydroxyl groups during synthetic steps, enhancing stability .
  • Biological Activity: Compounds like Phenoxodiol demonstrate that structural analogs of hydroxyacetophenones can exhibit significant pharmacological properties .

Key Observations :

    Biological Activity

    Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- (CAS No. 130064-21-0) is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

    Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- has the following chemical characteristics:

    PropertyValue
    Molecular FormulaC24H28O6
    Molar Mass412.48 g/mol
    Density1.230 g/cm³
    Melting Point118 °C
    Boiling Point613.3 ± 55.0 °C
    pKa7.34 ± 0.35

    The biological activity of this compound is attributed to its structural features, particularly the presence of the hydroxy and ether functional groups, which can interact with various biological targets. The tetrahydropyran moiety may enhance lipophilicity, potentially facilitating membrane permeability.

    Antioxidant Activity

    Research indicates that Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- exhibits significant antioxidant properties. A study demonstrated that it scavenges free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage .

    Anti-inflammatory Effects

    In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic role in treating inflammatory diseases .

    Antimicrobial Properties

    Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]- has been tested against various microbial strains, showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

    Case Studies

    • Case Study on Antioxidant Activity :
      • Objective : To evaluate the antioxidant potential of Ethanone in a cellular model.
      • Method : Human fibroblast cells were treated with varying concentrations of the compound and exposed to oxidative stress.
      • Results : The compound significantly reduced oxidative damage markers compared to untreated controls, indicating its protective effects .
    • Clinical Relevance in Inflammation :
      • Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
      • Method : Mice were administered Ethanone prior to inducing inflammation.
      • Results : There was a marked reduction in paw swelling and inflammatory markers in treated mice compared to controls, suggesting its potential for managing chronic inflammatory conditions .

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